N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole moiety, and an isopropylsulfonyl group. These structural elements are known to enhance the interaction with biological targets, making the compound a candidate for various therapeutic applications.
Component | Description |
---|---|
Furan Ring | A five-membered aromatic ring that contributes to the compound's reactivity and interaction with biological systems. |
Pyrazole Moiety | A heterocyclic compound that is often associated with anti-inflammatory and analgesic properties. |
Isopropylsulfonyl Group | Enhances solubility and bioavailability, potentially increasing therapeutic efficacy. |
Pharmacological Properties
Research indicates that compounds containing furan and pyrazole rings exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity : The presence of the pyrazole moiety is linked to inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Analgesic Effects : Similar compounds have shown promise in pain relief through modulation of pain pathways.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Binding : It could interact with receptors in the central nervous system to exert analgesic effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity.
- Anti-inflammatory Tests : The compound was assessed for its ability to inhibit TNF-alpha production in macrophages, showing significant reduction compared to controls.
- Analgesic Evaluation : In pain models, the compound demonstrated effectiveness comparable to standard analgesics, indicating its potential use in pain management.
Computational Studies
Computational docking studies have predicted strong binding affinities between the compound and target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. These findings support the hypothesis that this compound may serve as a lead compound for drug development targeting inflammation and cancer.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15(2)28(25,26)18-7-5-16(6-8-18)12-20(24)21-9-10-23-14-17(13-22-23)19-4-3-11-27-19/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQYNCYFLMBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.